molecular formula C24H22N2O3 B11636222 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide

Cat. No.: B11636222
M. Wt: 386.4 g/mol
InChI Key: APBGSWOFZWJLNV-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide is a complex organic compound that features a benzoxazole ring fused with a phenyl group, and an acetamide moiety linked to a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles like amines or alcohols.

Major Products

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes . Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide is unique due to its specific substitution pattern and the presence of both benzoxazole and phenoxyacetamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide

InChI

InChI=1S/C24H22N2O3/c1-15-7-6-10-21(17(15)3)28-14-23(27)25-20-13-18(12-11-16(20)2)24-26-19-8-4-5-9-22(19)29-24/h4-13H,14H2,1-3H3,(H,25,27)

InChI Key

APBGSWOFZWJLNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)C)C

Origin of Product

United States

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